
Methyl S-trityl-L-cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl S-trityl-L-cysteinate is a chemical compound with the molecular formula C23H23NO2S. It is a derivative of L-cysteine, where the sulfur atom is protected by a trityl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-trityl-L-cysteinate typically involves the protection of the thiol group of L-cysteine with a trityl group and the esterification of the carboxyl group with methanol. The general synthetic route can be summarized as follows:
Protection of Thiol Group: L-cysteine is reacted with trityl chloride in the presence of a base such as pyridine or triethylamine to form S-trityl-L-cysteine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl S-trityl-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The trityl group can be removed under reductive conditions to regenerate the free thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: L-cysteine or its derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
Methyl S-trityl-L-cysteinate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of enzymes such as kinesin Eg5.
Biochemistry: The compound is employed in studies involving protein modification and peptide synthesis.
Pharmacology: It serves as a lead compound in the development of anticancer agents due to its ability to inhibit specific molecular targets.
Industrial Applications: This compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Methyl S-trityl-L-cysteinate involves its interaction with specific molecular targets. For instance, it inhibits the activity of kinesin Eg5, a motor protein essential for mitotic spindle formation. By binding to the Eg5 pocket, this compound disrupts the normal function of the protein, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
S-trityl-L-cysteine: Similar in structure but lacks the methyl ester group.
S-allyl-L-cysteine: Contains an allyl group instead of a trityl group.
S-benzyl-L-cysteine: Features a benzyl group in place of the trityl group.
Uniqueness
Methyl S-trityl-L-cysteinate is unique due to its dual protection of the thiol and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry and a potent inhibitor in pharmacological studies .
属性
分子式 |
C23H23NO2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1 |
InChI 键 |
DXUZZMIANHJYIU-NRFANRHFSA-N |
手性 SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
规范 SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



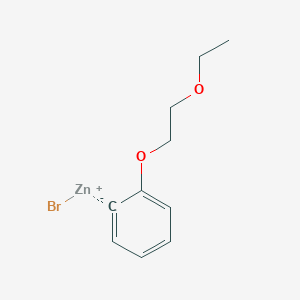
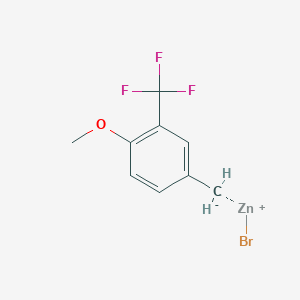
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
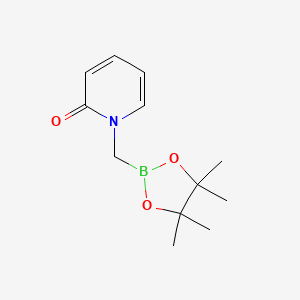
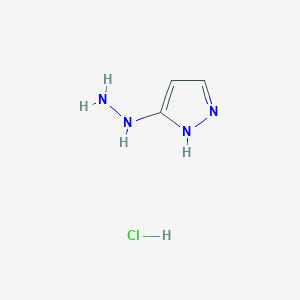
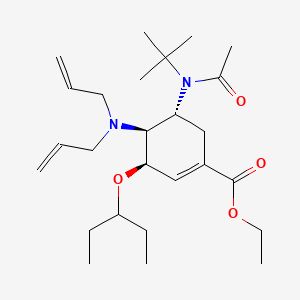
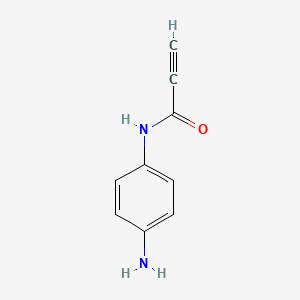
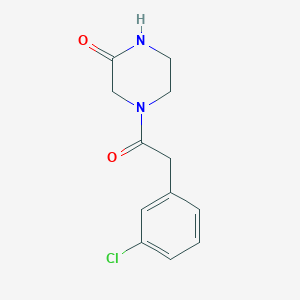
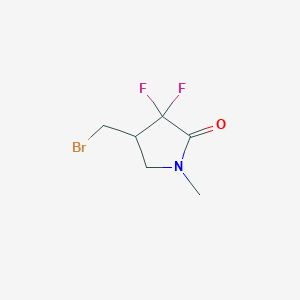
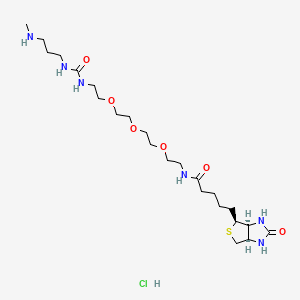

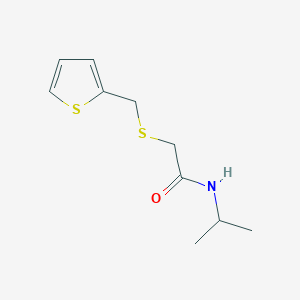
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
